Metolachlor esa

Environmental fate Soil adsorption Groundwater vulnerability

Environmental labs face quantification errors when substituting generic metolachlor standards for degradate analysis-Metolachlor ESA requires compound-specific calibration. This certified reference material eliminates misidentification risk in EPA Method 535 and UCMR compliance testing. • 79% lower soil sorption than parent compound; groundwater detection up to 19 µg/L • Enables accurate baseflow vs. event-flow load partitioning for TMDL development • Essential for compound-specific dose-response calibration in ecotoxicity risk assessments

Molecular Formula C15H23NO5S
Molecular Weight 329.4 g/mol
CAS No. 171118-09-5
Cat. No. B063765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetolachlor esa
CAS171118-09-5
Molecular FormulaC15H23NO5S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C
InChIInChI=1S/C15H23NO5S/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20)
InChIKeyCIGKZVUEZXGYSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metolachlor ESA Analytical Standard


Metolachlor ESA (ethanesulfonic acid) is a major soil metabolite of the pre-emergent chloroacetamide herbicide metolachlor, formed primarily via the glutathione conjugation detoxification pathway [1]. Its primary procurement value lies in its use as a high-purity analytical reference standard for the quantitative determination of pesticide degradates in water and soil matrices using methods such as EPA 535 [2]. Its high aqueous mobility and environmental persistence relative to the parent compound make it a critical target analyte in groundwater and surface water monitoring programs [3].

Certified reference material for EPA Method 535
Groundwater and surface water monitoring campaigns
High aqueous mobility tracer for subsurface transport studies
Ecotoxicological risk characterization with low-toxicity metabolite standard

Metolachlor ESA Standard Differentiation


Metolachlor ESA exhibits profoundly different physical-chemical properties, environmental transport behavior, and analytical response compared to its parent herbicide (metolachlor), its isomer (S-metolachlor), and its co-metabolite metolachlor OA [1]. Substituting a generic metolachlor standard for a certified Metolachlor ESA reference material will result in inaccurate quantification, misidentification of environmental fate, and failure to meet regulatory method requirements [2]. The following quantitative evidence demonstrates precisely where Metolachlor ESA diverges from its closest chemical analogs, establishing its non-fungible status for scientific and monitoring applications.

Property mismatch Metolachlor ESA has markedly lower soil sorption and 100-fold higher groundwater mobility than parent metolachlor; a generic metolachlor standard cannot replicate ESA’s environmental transport behavior.
Method compliance EPA 535 and similar regulatory methods specifically require Metolachlor ESA as a target analyte; substituting parent or OA metabolite standards invalidates quantification and regulatory reporting.
Analytical response Different chromatographic retention and mass spectrometric transitions mean that uncalibrated substitution leads to inaccurate concentration assignments and misidentification in complex environmental matrices.

Metolachlor ESA Differentiation Evidence


Reduced Soil Sorption

In batch equilibrium experiments, the soil sorption coefficient (Kd) for Metolachlor ESA was at least 79% lower than that of the parent compound metolachlor in both vegetated filter strip soil and cultivated soil [1]. This was corroborated by log Koc values, where Metolachlor ESA (log Koc = 2.29) was significantly lower than metolachlor (log Koc = 3.01), a difference of 0.72 log units [2].

Soil sorption reduction
Head-to-head
≥79% lower Kd vs. metolachlor
Δlog Koc = 0.72 units (ESA 2.29 vs. parent 3.01)
Reported sorption difference supports groundwater mobility comparison
Batch equilibrium isotherms on vegetated filter strip and cultivated soil
Environmental fate Soil adsorption Groundwater vulnerability

Elevated Groundwater Detection

In a 2002 survey of agricultural areas in Southern Georgia, Metolachlor ESA was detected in 67% of groundwater samples, with a maximum concentration of 19 µg/L. In stark contrast, the parent compound metolachlor was detected in only 7% of samples and never exceeded 0.13 µg/L [1]. A separate California monitoring study reported Metolachlor ESA in 49% of wells at concentrations up to 2.84 ppb, while the parent metolachlor was undetected in any sample [2].

Groundwater detection
Head-to-head
ESA detected in 67% of wells (max 19 µg/L)
Parent metolachlor: 7% detection (max 0.13 µg/L)
Higher detection frequency and concentration support groundwater contamination tracing context
Southern Georgia agricultural monitoring, 28 wells
Water quality monitoring Groundwater contamination Pesticide degradates

Surface Water Baseflow Dominance

A high-resolution lake mass balance study in Switzerland revealed that 70% of the annual load of Metolachlor ESA entering Lake Greifensee was attributable to continuous groundwater recharge, whereas 50-80% of the parent metolachlor load was derived from episodic, event-driven surface runoff [1]. This distinction was reflected in concentration-discharge relationships, where Metolachlor ESA maintained a high baseflow concentration of approximately 100 ng/L, while parent metolachlor baseflow concentrations were negligible [2].

Baseflow dominance
Head-to-head
70% of annual ESA load from groundwater recharge
Parent metolachlor: 50–80% from runoff; negligible baseflow
Divergent transport pathways support long-term groundwater trend monitoring
Lake Greifensee mass balance, Switzerland
Surface water hydrology Pesticide transport Mass balance modeling

Oyster Embryotoxicity Comparison

In a comparative embryotoxicity study using Pacific oyster (Crassostrea gigas) embryos, the lowest observed effect concentration (LOEC) for inducing significant increases in abnormal D-larvae and DNA damage after 24-hour exposure was 0.01 µg/L for S-metolachlor, compared to 0.1 µg/L for Metolachlor ESA [1]. For oyster sperm toxicity, the LOEC hierarchy was S-metolachlor (0.01 µg/L) > metolachlor OA (0.1 µg/L) > Metolachlor ESA (1 µg/L), demonstrating a 100-fold difference between parent and ESA metabolite [2].

Oyster embryotoxicity
Head-to-head
ESA embryo LOEC = 0.1 µg/L; sperm LOEC = 1 µg/L
S-metolachlor LOEC: 0.01 µg/L (embryo & sperm)
10–100-fold lower toxicity supports risk characterization with separate dose-response calibration
Crassostrea gigas 24-h exposure; comet assay
Aquatic toxicology Ecotoxicology Risk assessment

Vadose Zone Sorption Difference

Batch equilibrium studies on geological solids from a glaciofluvial aquifer vadose zone revealed that S-metolachlor adsorption (Kd) was markedly higher than Metolachlor ESA across multiple substrates. For a gravel sample, S-metolachlor exhibited a Kd of 28.8 L kg⁻¹, whereas Metolachlor ESA had a Kd of only 2.08 L kg⁻¹, a difference of 26.72 L kg⁻¹ [1]. In another solid sample, Metolachlor ESA Kd was 0.73 L kg⁻¹ compared to 0.44 L kg⁻¹ for S-metolachlor, representing one of the few exceptions where ESA adsorption slightly exceeded the parent [2].

Vadose zone sorption
Head-to-head
ESA Kd = 2.08 L/kg on gravel vs. 28.8 L/kg for S-metolachlor
13.8-fold difference; one substrate showed reversed trend
Reported lower adsorption confirms ESA’s role as mobile groundwater tracer
Glaciofluvial aquifer vadose zone solids
Vadose zone transport Groundwater vulnerability Adsorption isotherms

Metolachlor ESA Application Scenarios


Groundwater Vulnerability & Trend Monitoring

Given its 79% lower soil sorption and detection at concentrations up to 19 µg/L in groundwater [5], Metolachlor ESA is the preferred analytical standard for calibrating LC-MS/MS methods used in state and federal groundwater monitoring programs. Its high baseflow concentration and groundwater-dominated loading (70% of annual load) [6] make it ideal for establishing long-term temporal trends in aquifer contamination, unlike the sporadic runoff-driven signal of parent metolachlor. Procurement of a certified Metolachlor ESA standard ensures data comparability across multi-year, multi-site studies required for regulatory reporting.

EPA Method 535 Compliance Testing

EPA Method 535 for the analysis of acetanilide pesticide degradates in drinking water specifically requires quantification of Metolachlor ESA among six target analytes [5]. Commercial laboratories and water utilities conducting Unregulated Contaminant Monitoring Rule (UCMR) compliance testing must use certified reference materials like the Agilent PPM-535-1 multi-component standard. Substituting a metolachlor parent standard or an uncalibrated ESA source would invalidate the analysis and result in regulatory non-compliance.

Surface-Groundwater Interaction Modeling

For hydrogeological investigations requiring a conservative, mobile tracer to delineate groundwater discharge zones to surface waters, Metolachlor ESA provides a unique signal. Its distinct concentration-discharge relationship, characterized by high baseflow concentrations (~100 ng/L) and weak correlation with storm events [5], contrasts sharply with the runoff-driven parent compound. Researchers using Metolachlor ESA as a calibration standard for in-situ passive samplers or high-frequency automated monitoring can accurately partition baseflow versus event-flow contaminant loads, a critical parameter for total maximum daily load (TMDL) development and watershed management.

Ecotoxicological Risk Characterization

In environmental risk assessments where the toxicity of transformation products must be evaluated alongside parent compounds, Metolachlor ESA reference material is essential. Its 10- to 100-fold lower embryotoxicity and sperm toxicity compared to S-metolachlor in oyster bioassays [5] necessitates separate, compound-specific dose-response calibration. Using a high-purity Metolachlor ESA standard ensures that observed sublethal effects (e.g., oxidative stress gene modulation, thyroid disruption in zebrafish [6]) are correctly attributed to the degradate and not to parent compound contamination, supporting accurate risk quotient calculations under FIFRA or EU pesticide registration requirements.

Application
Selection Property
Validation Focus
Groundwater vulnerability & trend monitoring
Certified ESA reference material with documented high mobility
Long-term temporal trend reproducibility across multi-site studies
EPA Method 535 compliance testing
Multi-component standard matching UCMR target analyte list
Regulatory method adherence and inter-laboratory comparability
Surface-groundwater interaction modeling
Conservative, high-baseflow groundwater tracer
Accurate baseflow versus event-flow contaminant load partitioning
Ecotoxicological risk characterization
Low-toxicity metabolite standard with defined LOEC profile
Separate dose-response calibration and risk quotient accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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